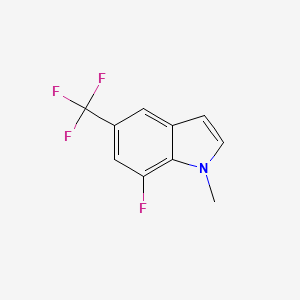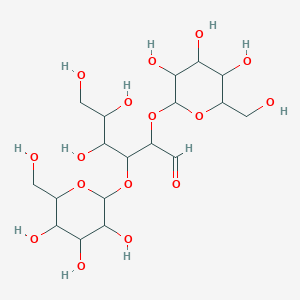
7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Fluoro-1-methyl-5-(trifluoromethyl)-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of fluorine and trifluoromethyl groups in this compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of a suitable indole precursor, followed by selective fluorination and methylation.
Indole Precursor Preparation: The initial step often involves the formation of an indole core through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methylation: Methylation at the 1-position is typically carried out using methyl iodide (CH₃I) in the presence of a strong base like potassium carbonate (K₂CO₃).
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyltrimethylsilane (TMSCF₃) under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and efficiency. These methods allow for better control over reaction parameters and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the fluorine or trifluoromethyl groups, potentially leading to defluorinated or demethylated products.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of this compound with reduced fluorine content.
Substitution: Formation of derivatives with various functional groups replacing the fluorine or trifluoromethyl groups.
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Biology:
Biological Probes: Utilized in the development of fluorescent probes for imaging and diagnostic purposes.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, aiding in the study of biochemical pathways.
Medicine:
Drug Development: Explored as a lead compound in the development of pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.
Therapeutic Agents: Studied for its efficacy in treating various diseases, including neurological disorders and infectious diseases.
Industry:
Material Science: Used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Agriculture: Investigated for its potential use in agrochemicals, enhancing crop protection and yield.
作用机制
The mechanism of action of 7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues.
相似化合物的比较
1-Methyl-1H-indole: Lacks the fluorine and trifluoromethyl groups, resulting in different chemical and biological properties.
7-Fluoro-1H-indole: Similar structure but without the methyl and trifluoromethyl groups, leading to variations in reactivity and applications.
5-Trifluoromethyl-1H-indole: Contains the trifluoromethyl group but lacks the fluorine and methyl groups, affecting its overall behavior.
Uniqueness: 7-Fluoro-1-methyl-5-(trifluoromethyl)-1H-indole stands out due to the combined presence of fluorine, methyl, and trifluoromethyl groups. This unique combination imparts enhanced stability, reactivity, and biological activity, making it a versatile compound in various scientific and industrial applications.
属性
分子式 |
C10H7F4N |
|---|---|
分子量 |
217.16 g/mol |
IUPAC 名称 |
7-fluoro-1-methyl-5-(trifluoromethyl)indole |
InChI |
InChI=1S/C10H7F4N/c1-15-3-2-6-4-7(10(12,13)14)5-8(11)9(6)15/h2-5H,1H3 |
InChI 键 |
SEAWDZZINOEUCS-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC2=CC(=CC(=C21)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]propanoic acid](/img/structure/B12097251.png)

![Ethyl 5-azaspiro[2.5]octane-1-carboxylate](/img/structure/B12097268.png)
![N-[9-[6-(hydroxymethyl)morpholin-2-yl]purin-6-yl]benzamide](/img/structure/B12097270.png)


![5-Bromo-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12097289.png)

![Tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12097301.png)

![6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12097317.png)
![trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane](/img/structure/B12097324.png)

![2-[(2E)-5-fluoro-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide](/img/structure/B12097337.png)
